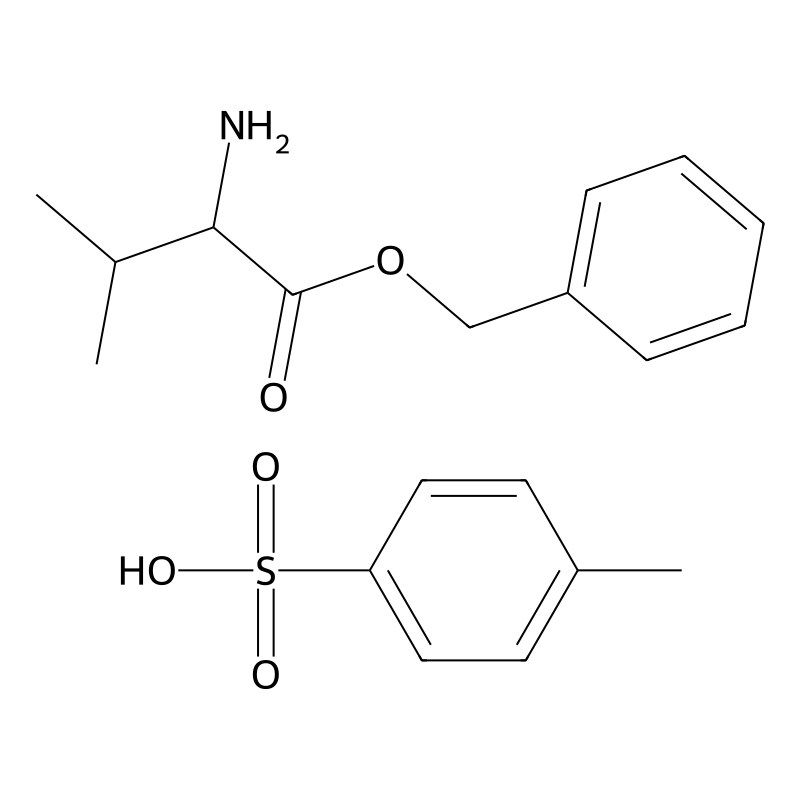

H-D-Val-OBzl.TosOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate) is a highly pure, C-terminally protected unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry. Characterized by a melting point of 160.0 to 164.0 °C and a specific optical rotation of +2.0 to +5.0° (C=3.2, methanol), this compound provides a stable, crystalline precursor for the incorporation of D-valine into complex peptide sequences . The presence of the p-toluenesulfonate (tosylate) salt ensures a non-hygroscopic solid state, which is critical for precise stoichiometric weighing in industrial scale-up. Furthermore, the benzyl ester (OBzl) protecting group offers strict orthogonality to standard N-terminal protecting groups like Boc, making it a foundational building block for the synthesis of aspartic acid protease inhibitors and anti-hepatitis C viral agents .

Substituting H-D-Val-OBzl.TosOH with closely related analogs introduces critical failures in either processability or downstream therapeutic efficacy. Replacing the D-enantiomer with the natural L-enantiomer (H-L-Val-OBzl.TosOH) fundamentally alters the stereochemistry of the resulting peptide, abolishing the target proteolytic resistance and rendering the synthesized protease inhibitors biologically inactive against their specific viral or metabolic targets . From a processability standpoint, substituting the tosylate salt with a hydrochloride salt (H-D-Val-OBzl.HCl) significantly increases the hygroscopicity of the raw material; this leads to moisture absorption during ambient handling, resulting in weighing errors that disrupt the stoichiometric ratios required for high-yield peptide coupling . Additionally, replacing the benzyl ester with a tert-butyl ester (OtBu) eliminates the orthogonal stability required in Boc-based synthesis, causing premature C-terminal cleavage during acidic N-terminal deprotection steps .

Salt Form Stability: Tosylate vs. Hydrochloride

The selection of the p-toluenesulfonate (tosylate) salt over the hydrochloride (HCl) salt is driven by strict material handling requirements. H-D-Val-OBzl.TosOH maintains a stable crystalline structure with a melting point of 160-164 °C and exhibits minimal moisture uptake (<0.5% mass increase) under standard ambient humidity (40-60% RH) . In contrast, amino acid benzyl ester hydrochloride salts are typically highly hygroscopic, absorbing ambient moisture rapidly and leading to weighing inaccuracies of 2-5% if not handled in controlled dry-room environments.

| Evidence Dimension | Moisture uptake and weighing accuracy |

| Target Compound Data | Tosylate salt: <0.5% mass variance under ambient conditions |

| Comparator Or Baseline | Hydrochloride salt: 2-5% mass variance due to hygroscopicity |

| Quantified Difference | Up to 10-fold reduction in moisture-induced weighing errors |

| Conditions | Ambient laboratory weighing conditions (40-60% Relative Humidity) |

Ensures precise stoichiometric control during large-scale peptide synthesis without the need for specialized environmental controls.

Orthogonal Deprotection Efficiency: OBzl vs. OtBu

In Boc/Bzl solid-phase or solution-phase peptide synthesis, the C-terminal protecting group must withstand repeated exposure to strong acids. The benzyl ester (OBzl) in H-D-Val-OBzl.TosOH demonstrates <0.1% cleavage when exposed to 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) during standard Boc deprotection cycles . Conversely, a tert-butyl ester (OtBu) comparator undergoes >99% cleavage under identical acidic conditions, resulting in complete loss of C-terminal protection .

| Evidence Dimension | C-terminal cleavage during N-terminal deprotection |

| Target Compound Data | OBzl ester: <0.1% cleavage |

| Comparator Or Baseline | OtBu ester: >99% cleavage |

| Quantified Difference | >98.9% higher retention of C-terminal protection under acidic conditions |

| Conditions | Exposure to 50% TFA in DCM at room temperature |

Prevents premature side-reactions and chain termination during Boc-based peptide elongation strategies.

Enantiomeric Impact on Proteolytic Half-Life

The incorporation of the unnatural D-enantiomer via H-D-Val-OBzl.TosOH is a primary driver for the pharmacokinetic viability of resulting peptide therapeutics. Peptidomimetics synthesized with D-Valine exhibit an enzymatic degradation half-life in human serum that typically exceeds 24 hours . In structural comparisons, substituting D-Valine with the natural L-Valine (from H-L-Val-OBzl.TosOH) results in rapid recognition by endogenous proteases, reducing the serum half-life to a matter of minutes .

| Evidence Dimension | Serum proteolytic half-life of synthesized peptide |

| Target Compound Data | D-Valine incorporation: >24 hours |

| Comparator Or Baseline | L-Valine incorporation: <1 hour |

| Quantified Difference | >24-fold increase in in vivo stability |

| Conditions | Human serum stability assays for therapeutic peptidomimetics |

Validates the procurement of the D-enantiomer for the development of long-acting aspartic acid protease inhibitors and anti-HCV agents.

Synthesis of Aspartic Acid Protease Inhibitors

H-D-Val-OBzl.TosOH is the precise precursor required for constructing the D-Valine structural motifs in aspartic acid protease inhibitors. The D-stereocenter ensures correct spatial orientation for active-site binding, while the tosylate salt ensures accurate stoichiometric addition during the multi-step synthesis of these complex therapeutic agents .

Development of Anti-Hepatitis C (HCV) Agents

In the formulation of anti-HCV viral agents, the incorporation of D-amino acids is critical for evading rapid proteolytic degradation. This compound provides a stable, highly pure route to integrate D-Valine into the viral inhibitor backbone, directly leveraging the >24-hour serum stability advantage over L-Valine comparators .

Boc/Bzl Strategy Solid-Phase Peptide Synthesis (SPPS)

Where synthetic routes mandate strong acidic conditions for N-terminal deprotection (e.g., TFA cleavage of Boc groups), the benzyl ester protection of H-D-Val-OBzl.TosOH remains intact (<0.1% cleavage). It is the correct choice for C-terminal protection in these orthogonal workflows, allowing for subsequent selective removal via catalytic hydrogenation or HF .

Dates

Explore Compound Types